3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile
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Overview
Description
3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile is an organic compound with the molecular formula C15H12ClNO2 and a molecular weight of 273.71 g/mol . It is characterized by the presence of a chloro group, a methoxybenzyl group, and a benzonitrile moiety. This compound is used in various research applications due to its unique chemical properties.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile . Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile can be synthesized from 3-chloro-5-hydroxybenzonitrile and 4-methoxybenzyl chloride . The reaction typically involves the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents such as DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of various substituted benzonitriles.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Industry: Used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-methoxybenzonitrile
- 4-Methoxybenzyl chloride
- 3-Chloro-5-hydroxybenzonitrile
Uniqueness
3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for targeted chemical synthesis and research applications.
Properties
IUPAC Name |
3-chloro-5-[(4-methoxyphenyl)methoxy]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-18-14-4-2-11(3-5-14)10-19-15-7-12(9-17)6-13(16)8-15/h2-8H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOWFZJLEKWQFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=CC(=C2)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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